molecular formula C23H22N4O3S2 B12131047 2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12131047
M. Wt: 466.6 g/mol
InChI Key: VDNNBDIFCKDGBX-SDXDJHTJSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes a (Z)-configured methylidene bridge connecting the pyrido-pyrimidinone system to the 4-oxo-3-(3-phenylpropyl)-2-thioxo-thiazolidin-5-ylidene group.

However, specific biological data for this exact compound remain unreported in the available literature.

Properties

Molecular Formula

C23H22N4O3S2

Molecular Weight

466.6 g/mol

IUPAC Name

(5Z)-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22N4O3S2/c28-14-11-24-20-17(21(29)26-12-5-4-10-19(26)25-20)15-18-22(30)27(23(31)32-18)13-6-9-16-7-2-1-3-8-16/h1-5,7-8,10,12,15,24,28H,6,9,11,13-14H2/b18-15-

InChI Key

VDNNBDIFCKDGBX-SDXDJHTJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCCN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCO)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CCCN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCO)SC2=S

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The 3-phenylpropyl group in the target compound increases hydrophobic interactions compared to methoxypropyl or isopropyl substituents .
  • Solubility: The 2-hydroxyethylamino group improves aqueous solubility relative to allylamino or methylated derivatives .
  • Steric Effects : Bulky substituents (e.g., 1-phenylethyl) may hinder target binding compared to linear chains (e.g., 3-phenylpropyl) .

Computational and Structural Insights

  • Similarity Analysis : Using Tanimoto coefficients (Morgan fingerprints), the target compound shares >70% similarity with its methoxypropyl and phenylethyl analogues, suggesting overlapping pharmacophores .
  • Crystallography: SHELX-refined structures of related compounds reveal planar pyrido-pyrimidinone cores and non-coplanar thiazolidinone rings, optimizing π-π stacking and hydrophobic interactions .

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